molecular formula C21H30O4 B6594704 Cortodoxone-d2 CAS No. 1271728-08-5

Cortodoxone-d2

Cat. No.: B6594704
CAS No.: 1271728-08-5
M. Wt: 348.5 g/mol
InChI Key: WHBHBVVOGNECLV-FAWVBKBISA-N
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Description

Cortodoxone-d2: , also known as 11-Deoxycortisol-d2, is a deuterium-labeled version of cortodoxone. Cortodoxone is a glucocorticoid steroid hormone that can be oxygenated to cortisol (hydrocortisone). This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics .

Mechanism of Action

Target of Action

Cortodoxone-d2, also known as 11-Deoxycortisol-d2, is an endogenous glucocorticoid steroid hormone . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They regulate various aspects of metabolism and immune response.

Mode of Action

This compound binds to glucocorticoid receptors, although it has weaker glucocorticoid activity compared to cortisol . Despite its lower potency, it can still exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .

Biochemical Pathways

This compound is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a glucocorticoid. It can exert certain metabolic and anti-inflammatory effects . In sea lampreys, an early jawless fish species, 11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties . It also takes part, by binding to specific corticosteroid receptors, in intestinal osmoregulation in sea lamprey at metamorphosis, during which they develop seawater tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortodoxone-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into cortodoxone. The process involves the selective replacement of hydrogen atoms with deuterium in the cortodoxone molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation or deuterium exchange reactions under controlled conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Cortodoxone-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cortisol (hydrocortisone) and other steroid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cortodoxone-d2 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Cortodoxone-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBHBVVOGNECLV-FAWVBKBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234104
Record name Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271728-08-5
Record name Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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